molecular formula C19H16N6O2 B5618628 N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5618628
M. Wt: 360.4 g/mol
InChI Key: RJKLUJPXVGZHJC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the microwave-mediated synthesis. The process would be optimized for larger batches, ensuring consistent quality and yield. The use of microwave irradiation can be advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl group and the pyridin-3-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-5-7-15(27-2)8-6-14)11-25-19(21-12)23-17(24-25)13-4-3-9-20-10-13/h3-11H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLUJPXVGZHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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